

Application Note: Asymmetric Synthesis of $(\alpha S, \beta R)$ - β -Hydroxy- α -Amino Acid Derivatives

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Compound of Interest		
Compound Name:	(alphaS,betaR)-	
Cat. No.:	B587461	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

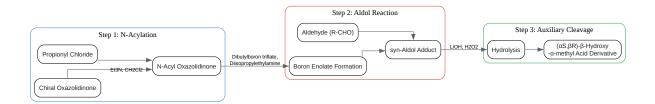
 $(\alpha S, \beta R)$ -β-Hydroxy-α-amino acids are crucial chiral building blocks in the synthesis of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and other pharmaceutical agents.[1][2] Their defined stereochemistry is often essential for therapeutic efficacy. This application note provides detailed protocols for the asymmetric synthesis of $(\alpha S, \beta R)$ -β-hydroxy-α-amino acid derivatives, focusing on two robust and highly stereoselective methods: the Evans Aldol Reaction and a Brønsted Base-Catalyzed Aldol Reaction.

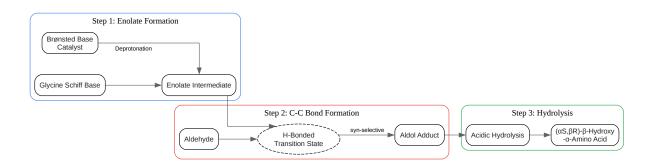
Method 1: Evans Aldol Reaction for syn-Aldol Adducts

The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde.[3][4] This method is renowned for its high diastereoselectivity in producing syn-aldol products, which can then be converted to the desired $(\alpha S, \beta R)$ - β -hydroxy- α -amino acid derivative.[5][6] The reaction proceeds through a chair-like six-membered transition state, where the stereochemistry is controlled by the steric influence of the auxiliary.[7]

Experimental Workflow







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